2-chloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide 2-chloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0970591
InChI: InChI=1S/C17H16ClN3O2S/c1-2-15(22)19-11-6-5-7-12(10-11)20-17(24)21-16(23)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)
SMILES: CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Molecular Formula: C17H16ClN3O2S
Molecular Weight: 361.8 g/mol

2-chloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

CAS No.:

Cat. No.: VC0970591

Molecular Formula: C17H16ClN3O2S

Molecular Weight: 361.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide -

Specification

Molecular Formula C17H16ClN3O2S
Molecular Weight 361.8 g/mol
IUPAC Name 2-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide
Standard InChI InChI=1S/C17H16ClN3O2S/c1-2-15(22)19-11-6-5-7-12(10-11)20-17(24)21-16(23)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)
Standard InChI Key BTJIXTJOZVBTOL-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Canonical SMILES CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

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